molecular formula C24H21N3O4 B289225 2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one

2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one

カタログ番号 B289225
分子量: 415.4 g/mol
InChIキー: DUNHUQJUXFRILF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a quinazolinone derivative and is commonly referred to as BMQ. This chemical compound has been widely studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's.

科学的研究の応用

BMQ has been extensively studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BMQ has also been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. BMQ has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.

作用機序

The exact mechanism of action of BMQ is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. BMQ has been shown to inhibit the activity of protein kinases, which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
BMQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BMQ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. BMQ has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.

実験室実験の利点と制限

BMQ has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. This means that there is a significant amount of scientific literature available on BMQ, which makes it easier for researchers to design experiments and interpret results. One limitation is that BMQ is a complex chemical compound that requires specialized equipment and expertise to synthesize. This can make it difficult for researchers who do not have access to these resources to study BMQ.

将来の方向性

There are several future directions for the study of BMQ. One direction is to further investigate its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. Another direction is to study the mechanism of action of BMQ in more detail to better understand how it works. Additionally, researchers could explore the potential use of BMQ in combination with other drugs to enhance its therapeutic properties. Finally, researchers could study the potential side effects of BMQ to better understand its safety profile.

合成法

The synthesis of BMQ is a complex process that involves several steps. The starting material for the synthesis of BMQ is 2-aminobenzamide, which is reacted with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)benzamide. This intermediate compound is then reacted with 3,4-methylenedioxybenzylamine to form 2-[(1,3-benzodioxol-5-ylmethylamino)methyl]benzamide. Finally, the benzamide group is converted to a quinazolinone ring by reacting it with phosphoryl chloride and sodium hydroxide, resulting in the formation of 2-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one.

特性

分子式

C24H21N3O4

分子量

415.4 g/mol

IUPAC名

2-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C24H21N3O4/c1-29-18-9-7-17(8-10-18)27-23(26-20-5-3-2-4-19(20)24(27)28)14-25-13-16-6-11-21-22(12-16)31-15-30-21/h2-12,25H,13-15H2,1H3

InChIキー

DUNHUQJUXFRILF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CC5=C(C=C4)OCO5

正規SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CC5=C(C=C4)OCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。